Potassium stannate

Description

Structure

2D Structure

Properties

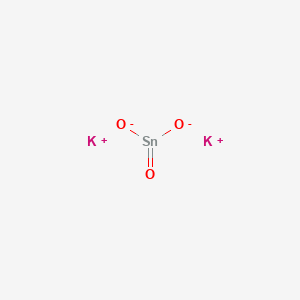

IUPAC Name |

dipotassium;dioxido(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.3O.Sn/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUCSUBTZWXKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891883 | |

| Record name | Potassium stannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate (12125-03-0): Colorless solid; [Merck Index] | |

| Record name | Potassium stannate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12142-33-5 | |

| Record name | Potassium stannate(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012142335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate (SnO32-), potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium stannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM STANNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKK0MS5CVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Potassium Stannate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium stannate, with a focus on potassium hexahydroxostannate(IV) (K₂Sn(OH)₆). It details the crystallographic data, experimental protocols for synthesis and analysis, and a visual representation of the analytical workflow.

Crystal Structure and Quantitative Data

Potassium hexahydroxostannate(IV) crystallizes in the rhombohedral system. The structure consists of potassium cations and complex anions of tin(IV) octahedrally coordinated by six hydroxide groups, [Sn(OH)₆]²⁻.[1] These complex anions are interconnected through a network of hydrogen bonds.[1]

A summary of the key crystallographic data for potassium hexahydroxostannate(IV) is presented in Table 1.

| Parameter | Value | Reference |

| Crystal System | Rhombohedral | [1] |

| Space Group | R-3 | [1][2] |

| Lattice Parameters | ||

| a | 6.545(1) Å | [1] |

| c | 12.808(3) Å | [1] |

| α, β | 90° | [2] |

| γ | 120° | [2] |

| Unit Cell Volume | 474.9(2) ų | Calculated from[1] |

| Formula Units (Z) | 3 | |

| Coordination Geometry | Slightly distorted octahedral | [1] |

| Sn-O Bond Length | 2.068(1) Å | [1] |

| O-H···O Hydrogen Bond Length | 2.894(2) Å | [1] |

Experimental Protocols

Synthesis of Potassium Hexahydroxostannate(IV) Single Crystals

The synthesis of single crystals of potassium hexahydroxostannate(IV) suitable for X-ray diffraction can be achieved through a controlled precipitation and crystallization process. The following protocol is a representative method:

Materials:

-

Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Stannic Acid: A solution of tin(IV) chloride pentahydrate is prepared by dissolving it in deionized water. A dilute aqueous solution of potassium hydroxide is slowly added to the tin(IV) chloride solution with constant stirring. This results in the precipitation of white, gelatinous stannic acid (hydrous tin(IV) oxide). The precipitate is then thoroughly washed with deionized water to remove any remaining chloride and potassium ions.

-

Formation of this compound Solution: The purified stannic acid is dissolved in a concentrated solution of potassium hydroxide. The mixture is gently heated to facilitate the dissolution and formation of potassium hexahydroxostannate(IV) in solution.

-

Single Crystal Growth by Slow Evaporation: The resulting clear solution is filtered to remove any undissolved particles. The filtrate is then placed in a beaker and covered with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, well-formed, colorless crystals of K₂Sn(OH)₆ will precipitate from the solution.

-

Crystal Harvesting: Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each dimension), they are carefully harvested from the mother liquor. The crystals are washed with a small amount of cold ethanol to remove any residual mother liquor and then dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of potassium hexahydroxostannate(IV) is performed using single-crystal X-ray diffraction. A general workflow for this process is as follows:

1. Crystal Selection and Mounting:

-

A suitable single crystal, free of cracks and other visible defects, is selected under a polarizing microscope.

-

The selected crystal is mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

2. Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

The instrument is equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles. This ensures that a complete dataset of reflections is measured.

3. Data Reduction:

-

The collected diffraction images are processed to integrate the intensities of the individual reflections.

-

Corrections are applied for factors such as background scattering, Lorentz factor, and polarization.

-

The integrated intensities are then scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.

4. Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

The initial structural model is then refined using a least-squares method. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

-

The final refined structure is evaluated based on crystallographic R-factors (e.g., R1, wR2) and other quality indicators.

Visualizations

The following diagrams illustrate the workflow of the crystal structure analysis and the resulting crystal packing of potassium hexahydroxostannate(IV).

References

Synthesis of Potassium Stannate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium stannate (K₂SnO₃) nanoparticles. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and comparative data to support the advancement of their work. This document covers various synthesis techniques, including solid-state, hydrothermal, sol-gel, and co-precipitation methods, offering detailed experimental protocols and quantitative data analysis.

Introduction to this compound Nanoparticles

This compound, an inorganic compound with the formula K₂SnO₃, is attracting growing interest in various scientific and industrial fields. In its nanoparticle form, it exhibits unique properties that make it a candidate for applications in catalysis, energy storage, and potentially in drug delivery systems. The synthesis method employed plays a crucial role in determining the physicochemical characteristics of the nanoparticles, such as particle size, morphology, crystallinity, and surface area, which in turn dictate their performance in various applications.

Synthesis Methodologies

Several methods have been explored for the synthesis of this compound and related metal stannates. This guide focuses on four primary approaches: solid-state synthesis, hydrothermal synthesis, sol-gel synthesis, and co-precipitation. While detailed protocols for the synthesis of this compound nanoparticles are not abundantly available in peer-reviewed literature for all methods, this guide provides detailed procedures based on available data and analogous synthesis of similar materials.

Solid-State Synthesis

The solid-state reaction is a straightforward and solvent-free method for producing crystalline this compound. This method typically involves the high-temperature calcination of precursors.

Objective: To synthesize this compound through a solid-state reaction between potassium hydroxide (KOH) and tin(IV) oxide (SnO₂).

Materials:

-

Potassium hydroxide (KOH)

-

Tin(IV) oxide (SnO₂)

-

Mortar and pestle

-

Alumina crucible

-

Tube furnace

Procedure:

-

The precursors, KOH and SnO₂, are weighed in a specific molar ratio (e.g., 2:1).

-

The powders are intimately mixed by grinding in a mortar and pestle.

-

The mixture is transferred to an alumina crucible.

-

The crucible is placed in a tube furnace and heated to a high temperature (e.g., 900°C) for a specified duration (e.g., 5 hours) in an air atmosphere.

-

After the reaction, the furnace is cooled down to room temperature.

-

The resulting this compound powder is collected and stored in a desiccator.

Quantitative Data from a Solid-State Synthesis Study for CO₂ Capture:

A study on this compound for CO₂ capture provides valuable quantitative data for a solid-state synthesis approach.[1]

| Parameter | Value |

| Precursors | KOH, SnO₂ |

| KOH:SnO₂ Weight Ratio | 3:1 |

| Synthesis Method | Facile solid-state synthesis |

| Resulting Phases (XRD) | 76% K₂SnO₃, 21% K₄SnO₄ |

Table 1: Quantitative data for the solid-state synthesis of a this compound-based sorbent.[1]

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for preparing crystalline nanoparticles from aqueous solutions under high temperature and pressure. This technique allows for good control over particle size and morphology.

Objective: To synthesize this compound nanoparticles via a hydrothermal method.

Materials:

-

A tin precursor (e.g., tin(IV) chloride pentahydrate, SnCl₄·5H₂O)

-

A potassium precursor (e.g., potassium hydroxide, KOH)

-

Deionized water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Prepare an aqueous solution of the tin precursor.

-

Prepare a separate aqueous solution of the potassium precursor (e.g., a high concentration KOH solution).

-

Under vigorous stirring, add the tin precursor solution to the potassium precursor solution.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven to a specific temperature (e.g., 120-200°C) for a defined period (e.g., 12-24 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

Logical Workflow for Hydrothermal Synthesis:

Caption: General workflow for the hydrothermal synthesis of nanoparticles.

Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.

A detailed sol-gel protocol for this compound nanoparticles is not well-documented. The following general procedure, often used for metal oxides, can serve as a starting point.

Objective: To synthesize this compound nanoparticles using a sol-gel method.

Materials:

-

A tin alkoxide precursor (e.g., tin(IV) isopropoxide) or a tin salt (e.g., tin(IV) chloride).

-

A potassium source (e.g., potassium ethoxide or potassium acetate).

-

An alcohol solvent (e.g., ethanol or isopropanol).

-

Water.

-

A catalyst (acid or base, e.g., HCl or NH₄OH) to control hydrolysis and condensation rates.

Procedure:

-

Dissolve the tin precursor and the potassium source in the alcohol solvent.

-

Separately, prepare a solution of water, alcohol, and the catalyst.

-

Slowly add the water-containing solution to the precursor solution under vigorous stirring to initiate hydrolysis and condensation reactions, leading to the formation of a sol.

-

Continue stirring for a period to allow for the formation of a gel. This process can be accelerated by gentle heating.

-

Age the gel for a specific time (e.g., 24-48 hours) at room temperature to strengthen the network.

-

Dry the gel to remove the solvent. This can be done via conventional oven drying (to form a xerogel) or supercritical drying (to form an aerogel).

-

Calcine the dried gel at a specific temperature to remove organic residues and induce crystallization, yielding the final this compound nanoparticles.

Signaling Pathway of Sol-Gel Synthesis:

Caption: Key stages in the sol-gel synthesis of nanoparticles.

Co-Precipitation Synthesis

Co-precipitation is a simple and widely used method for the synthesis of multi-component oxide nanoparticles. It involves the simultaneous precipitation of multiple cations from a solution.

The following is a general protocol for co-precipitation that can be adapted for the synthesis of this compound nanoparticles.

Objective: To synthesize this compound nanoparticles by co-precipitation.

Materials:

-

A soluble tin salt (e.g., tin(IV) chloride, SnCl₄).

-

A soluble potassium salt (e.g., potassium chloride, KCl).

-

A precipitating agent (e.g., potassium hydroxide, KOH, or ammonium hydroxide, NH₄OH).

-

Deionized water.

Procedure:

-

Prepare an aqueous solution containing stoichiometric amounts of the tin and potassium salts.

-

Separately, prepare a solution of the precipitating agent.

-

Slowly add the precipitating agent solution to the mixed salt solution under vigorous stirring. This will induce the co-precipitation of a precursor material.

-

The pH of the solution should be carefully monitored and controlled during the precipitation process.

-

Age the resulting precipitate in the mother liquor for a certain period to ensure complete reaction and particle growth.

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate thoroughly with deionized water to remove any remaining ions.

-

Dry the precipitate in an oven.

-

Calcine the dried powder at a specific temperature to obtain the crystalline this compound nanoparticles.

Experimental Workflow for Co-Precipitation:

Caption: Step-by-step workflow for co-precipitation synthesis.

Characterization of this compound Nanoparticles

The synthesized nanoparticles should be thoroughly characterized to determine their physical and chemical properties. Common characterization techniques include:

-

X-ray Diffraction (XRD): To identify the crystalline phase and estimate the crystallite size.

-

Scanning Electron Microscopy (SEM): To observe the morphology and size distribution of the nanoparticles.

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, including their size, shape, and lattice structure.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the material.

Example Characterization Data:

A study on a solid-state synthesized this compound-based material reported the following XRD results:

| Material | Crystalline Phases Identified |

| In-house synthesized K-stannate | K₂SnO₃ (76%), K₄SnO₄ (21%) |

Table 2: Crystalline phases identified by XRD in a synthesized this compound sample.[1]

Conclusion

The synthesis of this compound nanoparticles can be approached through various methods, each offering distinct advantages and challenges. While the solid-state method is well-documented for producing crystalline this compound, wet-chemical routes like hydrothermal, sol-gel, and co-precipitation methods offer greater potential for controlling nanoparticle size and morphology, which are critical for advanced applications. This guide provides a foundation of experimental protocols and workflows. It is important to note that the parameters for wet-chemical methods, in particular, will require optimization to achieve the desired nanoparticle characteristics for specific research and development purposes. Further research into the direct synthesis of this compound nanoparticles via these wet-chemical routes is needed to expand the available data and refine these protocols.

References

An In-depth Technical Guide on the Thermal Decomposition of Potassium Stannate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium stannate trihydrate, a compound of interest in various scientific and industrial fields. This document outlines the decomposition pathway, presents quantitative data from thermal analysis, details experimental methodologies, and provides visual representations of the processes involved.

Introduction

This compound trihydrate, with the chemical formula K₂SnO₃·3H₂O, is also known as potassium hexahydroxostannate(IV) and can be represented as K₂[Sn(OH)₆]. This nomenclature is interchangeable, as the chemical structure consists of a central tin atom coordinated to six hydroxyl groups, with two potassium ions providing charge balance. The compound has a molecular weight of approximately 298.95 g/mol .

The thermal decomposition of this hydrated metal stannate is a multi-stage process involving dehydration and subsequent decomposition into various intermediate and final products. Understanding this thermal behavior is crucial for its application in ceramics, as a precursor for catalysts, and in the synthesis of tin-based materials.[1]

Thermal Decomposition Pathway

The thermal decomposition of this compound trihydrate proceeds through a series of distinct steps, which can be elucidated using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process begins with the loss of water of hydration, followed by the decomposition of the anhydrous stannate at higher temperatures.

Dehydration

The initial stage of decomposition involves the removal of the three molecules of water. This dehydration process for this compound trihydrate is reported to occur at approximately 140°C.[2] TGA studies on a commercial sample of this compound trihydrate have shown a weight loss of around 18% in the initial heating phase, which corresponds to the theoretical mass loss of three water molecules (approximately 18.08%).

Multi-stage Decomposition at Higher Temperatures

Following the initial dehydration to form anhydrous this compound (K₂SnO₃), further heating leads to a more complex, multi-stage decomposition. One study has identified three distinct thermolysis stages for potassium hexahydroxostannate(IV) at higher temperatures.[3] While the exact nature of the intermediates at each stage is a subject of ongoing research, a proposed pathway involves the sequential loss of water molecules from the hydroxyl groups, leading to the formation of various potassium tin oxide species. The final decomposition products at high temperatures are expected to be a mixture of potassium oxide (K₂O) and tin(IV) oxide (SnO₂).

The decomposition of analogous alkaline earth metal hexahydroxostannates (MSn(OH)₆, where M = Ca, Sr) has been shown to proceed through the formation of the respective stannates (MSnO₃) before further decomposition.[4] A similar pathway can be inferred for the potassium analogue.

Quantitative Data from Thermal Analysis

The following tables summarize the quantitative data associated with the thermal decomposition of this compound trihydrate, based on available literature.

Table 1: Dehydration of this compound Trihydrate

| Parameter | Value | Reference |

| Decomposition Temperature | ~140 °C | [2] |

| Theoretical Mass Loss (%) | 18.08% | Calculated |

| Observed Mass Loss (%) | ~18% |

Table 2: High-Temperature Multi-stage Decomposition of Potassium Hexahydroxostannate(IV)

| Stage | Decomposition Temperature (°C) | Proposed Water Loss (molecules) |

| 1 | 235 | 2 |

| 2 | 362 | 1/3 |

| 3 | 495 | 2/3 |

Experimental Protocols

A detailed methodology for the key experiments used to characterize the thermal decomposition of this compound trihydrate is provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound trihydrate as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

A sample of this compound trihydrate (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures of decomposition and the corresponding mass losses.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures at which thermal events (e.g., dehydration, decomposition, phase transitions) occur and to determine the nature of these events (endothermic or exothermic).

Instrumentation: A DTA or DSC instrument, often coupled with a TGA.

Procedure:

-

A small, known mass of the this compound trihydrate sample is placed in a sample crucible, and an empty reference crucible is also prepared.

-

Both crucibles are placed in the DTA/DSC furnace.

-

The furnace is heated at a constant rate under a controlled atmosphere (typically inert).

-

The temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference is measured and recorded as a function of temperature.

-

Endothermic or exothermic peaks in the DTA/DSC curve indicate thermal events.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the intermediate and final products of the thermal decomposition.

Instrumentation: A powder X-ray diffractometer.

Procedure:

-

Samples of this compound trihydrate are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA/DTA analysis.

-

The samples are then cooled to room temperature.

-

The solid residues are ground into a fine powder and mounted on a sample holder.

-

XRD patterns are collected over a specific 2θ range.

-

The resulting diffraction patterns are compared with standard diffraction data from databases (e.g., the ICDD PDF database) to identify the crystalline phases present.

Visualizations

Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound trihydrate.

Experimental Workflow

Caption: General experimental workflow for studying thermal decomposition.

References

An In-depth Technical Guide to the Solubility of Potassium Stannate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium stannate in various solvents. The information is compiled from scientific literature and chemical reference handbooks to assist researchers and professionals in chemistry-related fields. This document presents quantitative solubility data in a structured format, details common experimental protocols for solubility determination, and includes a visual representation of the experimental workflow.

Introduction to this compound

This compound, with the chemical formula K₂SnO₃, typically exists as the trihydrate, K₂SnO₃·3H₂O. It is a white crystalline solid that finds applications in various industries, including electroplating for tin plating, in the textile industry for dyeing and printing, and as a stabilizer.[1] Its solubility is a critical parameter for its use in solution-based applications.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Water | H₂O | 15 | 110.5 g / 100 mL |

| Water | H₂O | 20 | 330 g / L |

| Water | H₂O | 0 - 95 | Data available in specialized literature¹ |

| Ethanol | C₂H₅OH | Ambient | Insoluble |

| Alcohol | ROH | Ambient | Insoluble[1] |

| Acetone | C₃H₆O | Ambient | Insoluble |

| Methanol | CH₃OH | Not Available | Not Available |

| Glycerol | C₃H₈O₃ | Not Available | Not Available |

| Ethylene Glycol | C₂H₆O₂ | Not Available | Not Available |

¹A study on the solubility in the this compound – potassium hydroxide – water system has been conducted from 0 to 95.0 °C, indicating the existence of detailed temperature-dependent solubility data in water.[2] The CRC Handbook of Chemistry and Physics also indicates the availability of such data in its tables.[3]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies for two common methods used to determine the solubility of an inorganic salt like this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely used technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Solvent of interest

-

Thermostatically controlled water bath or incubator with a shaker

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., ICP-OES for tin analysis, gravimetric analysis)

Procedure:

-

Preparation: An excess amount of this compound is added to a series of Erlenmeyer flasks containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The flasks are securely stoppered and placed in a thermostatically controlled shaker bath set to the desired temperature. The flasks are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the flasks are allowed to stand in the constant temperature bath to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated (or pre-cooled to the bath temperature) pipette or syringe. The sample is immediately filtered to remove any suspended solid particles.

-

Analysis: A known aliquot of the clear, saturated solution is carefully transferred to a volumetric flask and diluted as necessary. The concentration of the solute in the diluted sample is then determined using a suitable analytical technique. For this compound, measuring the tin concentration via Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a precise method. Alternatively, a known volume of the saturated solution can be evaporated to dryness, and the mass of the solid residue can be determined gravimetrically.

-

Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units, such as g/100 mL or mol/L.

Polythermal Method (Temperature Variation Method)

The polythermal method involves determining the temperature at which a solution of a known concentration becomes saturated.

Objective: To construct a solubility curve for this compound in a solvent over a range of temperatures.

Materials and Equipment:

-

This compound (analytical grade)

-

Solvent of interest

-

Test tube or a jacketed glass vessel

-

Calibrated thermometer or temperature probe

-

Stirring mechanism (e.g., magnetic stirrer and stir bar)

-

Heating and cooling system (e.g., water bath, oil bath, or cryostat)

-

Analytical balance

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is added to a known mass or volume of the solvent in the test tube or vessel.

-

Dissolution: The mixture is heated while being continuously stirred until all the solid has completely dissolved.

-

Cooling and Observation: The clear solution is then allowed to cool slowly with continuous stirring. The temperature is carefully monitored.

-

Saturation Point Determination: The temperature at which the first crystals of the solute appear is recorded. This is the saturation temperature for that specific concentration.

-

Data Collection for Solubility Curve: The process is repeated with different known concentrations of this compound to obtain a series of saturation temperatures.

-

Plotting the Solubility Curve: The solubility (in g/100 g of solvent or other units) is plotted against the corresponding saturation temperature to generate a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Isothermal Solubility Determination.

References

hydrolysis of potassium stannate solution

An In-depth Technical Guide to the Hydrolysis of Potassium Stannate Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, formally known as potassium hexahydroxystannate(IV) with the chemical formula K₂[Sn(OH)₆], is a key compound in various industrial processes, most notably in alkaline tin plating.[1] Its aqueous solutions are characteristically alkaline due to the hydrolysis of the hexahydroxystannate(IV) anion, [Sn(OH)₆]²⁻.[2] A comprehensive understanding of the hydrolysis of this compound is crucial for optimizing its applications and ensuring process stability. This technical guide provides an in-depth analysis of the s, including the underlying chemical mechanisms, influencing factors, thermodynamic data, and detailed experimental protocols for its characterization.

The Chemistry of this compound in Aqueous Solution

In aqueous solutions, this compound dissociates to yield potassium ions (K⁺) and the hexahydroxystannate(IV) complex ion, [Sn(OH)₆]²⁻. The tin(IV) center in this complex is octahedrally coordinated by six hydroxide ligands. The stability and reactivity of this complex are highly dependent on the solution's pH.

The Hydrolysis Process: Olation and Oxolation

The hydrolysis of the [Sn(OH)₆]²⁻ ion is a condensation process that leads to the formation of polymeric tin-oxygen species, which can ultimately precipitate as hydrated tin(IV) oxide (stannic acid). This process is generally understood to occur via two primary mechanisms: olation and oxolation.[2][3]

-

Olation: This process involves the formation of a hydroxyl bridge (–OH–) between two tin centers. It is initiated by the deprotonation of a coordinated hydroxide ligand, followed by the nucleophilic attack of the resulting oxo-ligand on an adjacent tin atom, displacing a water molecule.

-

Oxolation: This mechanism involves the formation of an oxo bridge (–O–) between two tin centers. It typically follows an olation step and involves the deprotonation of a bridging hydroxyl group.

These condensation reactions lead to the formation of polynuclear tin(IV) species, which grow in size and eventually precipitate out of the solution as a gelatinous material, commonly referred to as stannic acid or hydrated tin(IV) oxide (SnO₂·nH₂O).

Factors Influencing Hydrolysis

The hydrolysis of this compound is a sensitive process influenced by several key parameters:

-

pH: The pH of the solution is the most critical factor. In strongly alkaline solutions, the equilibrium favors the monomeric [Sn(OH)₆]²⁻ ion, thus enhancing the stability of the this compound solution. As the pH is lowered (i.e., the concentration of hydroxide ions decreases), the hydrolysis equilibrium shifts towards the formation of polymeric species and eventual precipitation of hydrated tin(IV) oxide.[4]

-

Temperature: An increase in temperature generally accelerates the rate of hydrolysis. This is a crucial consideration in industrial applications such as tin plating, where elevated temperatures are often used.[5]

-

Concentration: The concentration of this compound in the solution can also affect the rate and extent of hydrolysis. Higher concentrations may lead to a faster formation of polymeric species.

Thermodynamic Data

The thermodynamic stability of the species involved in the hydrolysis of this compound is essential for predicting the spontaneity and equilibrium position of the reactions. The OECD Nuclear Energy Agency (NEA) Thermochemical Database (TDB) project provides critically reviewed thermodynamic data for tin compounds.[6][7]

| Species/Compound | Formula | State | ΔfG° (kJ/mol) | ΔfH° (kJ/mol) | S° (J/mol·K) | Reference |

| Hexahydroxystannate(IV) ion | [Sn(OH)₆]²⁻ | aq | -11.14 ± 0.32 | - | - | [8] |

| Stannic acid (amorphous) | Sn(OH)₄ | am | -7.22 ± 0.08 | - | - | [8] |

| Tin(IV) oxide (cassiterite) | SnO₂ | cr | -515.8 | -577.6 | 49.0 | [9] |

| Water | H₂O | l | -237.1 | -285.8 | 70.0 | [9] |

| Hydroxide ion | OH⁻ | aq | -157.3 | -230.0 | -10.7 | [9] |

Note: ΔfG° and ΔfH° are the standard Gibbs free energy and enthalpy of formation, respectively. S° is the standard entropy. The data for [Sn(OH)₆]²⁻ and Sn(OH)₄ are presented as log K at infinite dilution and T = 298 K for the formation from Sn⁴⁺ and H₂O.

Experimental Protocols

Characterizing the s requires a combination of analytical techniques to monitor the changes in chemical species and physical properties over time.

Potentiometric Titration

This method is used to determine the change in pH of a this compound solution as a function of added acid, allowing for the determination of hydrolysis constants.

Protocol:

-

Preparation of this compound Solution: Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in deionized, CO₂-free water.

-

Titration Setup: Place a known volume of the this compound solution in a thermostated vessel equipped with a magnetic stirrer. Insert a calibrated pH electrode and a reference electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature. Add the titrant in small increments, allowing the pH to stabilize after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points can be determined from the first and second derivatives of the titration curve. The hydrolysis constants can be calculated from the pH data in the buffer regions.[10][11]

Raman Spectroscopy

Raman spectroscopy is a powerful non-invasive technique for identifying and quantifying the different tin species present in solution during the hydrolysis process.

Protocol:

-

Sample Preparation: Prepare a series of this compound solutions at different concentrations and pH values.

-

Spectra Acquisition: Acquire Raman spectra of the solutions using a Raman spectrometer with an appropriate laser excitation wavelength.

-

Data Analysis: The Raman spectra will show characteristic peaks for the [Sn(OH)₆]²⁻ ion and any polymeric tin-oxygen species that form. By monitoring the changes in the intensity and position of these peaks over time, the kinetics of the hydrolysis process can be studied.[12][13]

Dynamic Light Scattering (DLS)

DLS is used to monitor the formation and growth of nanoparticles or colloidal particles in the solution, which are the products of hydrolysis.

Protocol:

-

Sample Preparation: Prepare a this compound solution and adjust the pH to initiate hydrolysis.

-

Measurement: Place the sample in the DLS instrument and measure the particle size distribution at regular time intervals.

-

Data Analysis: The DLS data will provide information on the size and polydispersity of the particles formed during hydrolysis, allowing for the study of the kinetics of particle growth.[14]

Visualizations

Hydrolysis Pathway of [Sn(OH)₆]²⁻

The following diagram illustrates the proposed hydrolysis pathway of the hexahydroxystannate(IV) ion, leading to the formation of a dimer through an olation process. This is a simplified representation of the initial steps of polymerization.

Caption: Initial steps of [Sn(OH)₆]²⁻ hydrolysis via olation.

Experimental Workflow for Hydrolysis Study

This diagram outlines a typical experimental workflow for investigating the hydrolysis of a this compound solution using the analytical techniques described above.

References

- 1. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 2. Olation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. db-thueringen.de [db-thueringen.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nuclear Energy Agency (NEA) - Chemical Thermodynamics of Tin [oecd-nea.org]

- 7. Nuclear Energy Agency (NEA) - Thermochemical Database (TDB) Project [oecd-nea.org]

- 8. cost-nectar.eu [cost-nectar.eu]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Fluid-cell Raman Spectroscopy for operando Studies of Reaction and Transport Phenomena during Silicate Glass Corrosion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Stannate

This technical guide provides a comprehensive overview of the core physical and chemical properties of potassium stannate, with a focus on its commercially available form, this compound trihydrate. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced applications and research.

Chemical Identity and Structure

This compound is an inorganic compound of potassium, tin, and oxygen. While often represented by the simple formula K₂SnO₃, its common commercial form is the trihydrate, K₂SnO₃·3H₂O. Structurally, this compound is more accurately described as potassium hexahydroxostannate(IV), K₂[Sn(OH)₆], where the tin atom is octahedrally coordinated to six hydroxide ligands.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | Potassium hexahydroxostannate(IV) |

| Synonyms | This compound trihydrate, Potassium tin(IV) oxide trihydrate |

| CAS Number | 12125-03-0 (for trihydrate)[3][4], 12142-33-5 (for anhydrous)[5] |

| Molecular Formula | K₂[Sn(OH)₆] (hydrated form), K₂SnO₃ (anhydrous form)[4][5] |

| Molecular Weight | 298.95 g/mol (hydrated form)[3][4] |

Crystal Structure

A single-crystal X-ray diffraction study of potassium hexahydroxostannate(IV) has revealed a rhombohedral crystal system with the space group R-3.[1] The tin atom is at the center of a slightly distorted octahedron of six oxygen atoms from the hydroxide groups.[1] These [Sn(OH)₆]²⁻ complex anions are interconnected through O-H···O hydrogen bonds.[1]

Table 2: Crystallographic Data for K₂[Sn(OH)₆]

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3 (No. 148) |

| a | 6.541 Å[6] |

| c | 12.813 Å[6] |

| α, β | 90°[6] |

| γ | 120°[6] |

| Sn-O bond length | 2.068(1) Å[1] |

| O-H···O hydrogen bond length | 2.894(2) Å[1] |

Physical Properties

This compound is a white, odorless crystalline solid.[7] Its physical properties are summarized in the table below.

Table 3: Physical Properties of this compound Trihydrate

| Property | Value |

| Appearance | White crystalline solid |

| Density | 3.197 g/cm³ |

| Melting Point | 140 °C (decomposes) |

| Solubility in Water | Soluble |

| Solubility in other solvents | Insoluble in alcohol |

Chemical Properties

This compound exhibits chemical properties characteristic of a salt of a weak acid (stannic acid) and a strong base (potassium hydroxide). Its aqueous solutions are alkaline.

Reaction with Carbon Dioxide

In the presence of moist air, this compound absorbs carbon dioxide, leading to the formation of potassium carbonate and stannic acid (hydrated tin(IV) oxide), which reduces its solubility in water.[8]

Reaction Pathway for CO₂ Absorption

Thermal Decomposition

Thermolysis of potassium hexahydroxostannate(IV) occurs in three distinct stages. The decomposition involves the sequential loss of water molecules, ultimately leading to the formation of anhydrous this compound and then further decomposition at higher temperatures.[1]

Thermal Decomposition Pathway

Reaction with Acids

As a salt of a weak acid, this compound reacts with strong acids to form stannic acid (hydrated tin(IV) oxide) and the corresponding potassium salt. For example, with hydrochloric acid, it forms stannic acid and potassium chloride.

General Acid Reaction

Spectroscopic Properties

Infrared (IR) Spectroscopy

The infrared spectrum of potassium hexahydroxostannate(IV) is characterized by absorption bands corresponding to the vibrations of the O-H and Sn-O bonds within the [Sn(OH)₆]²⁻ anion.

Table 4: IR Absorption Band Assignments for K₂[Sn(OH)₆] [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching vibrations |

| ~1630 | H-O-H bending (adsorbed water) |

| 735-775 | Sn-O-Sn bond vibrations |

| Below 600 | Sn-O stretching and O-Sn-O bending modes |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are summaries of two common laboratory-scale preparations.

This method involves the initial formation of β-stannic acid by reacting metallic tin with concentrated nitric acid, followed by a reaction with potassium hydroxide.

Experimental Workflow for Synthesis from Tin and Nitric Acid

Protocol:

-

React metallic tin with concentrated nitric acid at room temperature to form a white precipitate of β-stannic acid.[9]

-

Wash the β-stannic acid precipitate thoroughly with hot water until the washings are neutral.[9]

-

Mix the resulting β-stannic acid paste with a concentrated solution of potassium hydroxide.[9]

-

Heat the mixture to facilitate the reaction and formation of this compound.[9]

-

Dissolve the resulting solid in water, filter to remove any impurities, and then concentrate the filtrate by heating to induce crystallization.[9]

-

Collect the crystals of this compound trihydrate by filtration and dry them.

This one-step synthesis method is an alternative that avoids the use of nitric acid.

Experimental Workflow for One-Step Synthesis

Protocol:

-

In a reaction vessel, combine metallic tin with a 10-40% aqueous solution of potassium hydroxide.[10]

-

While stirring, add a 5-30% solution of hydrogen peroxide to the mixture.[10]

-

Heat the reaction mixture to a temperature between 50 and 100 °C for 1 to 7 hours.[10]

-

After the reaction is complete, filter the hot solution to remove any unreacted tin.

-

Concentrate the filtrate under reduced pressure to induce crystallization.[10]

-

Collect the resulting crystals of this compound trihydrate by filtration, wash with a small amount of cold water, and dry.

Determination of Physical Properties

Standard laboratory methods can be employed to verify the physical properties of synthesized or commercial this compound.

The melting point, which is a decomposition temperature for this compound, can be determined using a capillary melting point apparatus. The sample is heated at a slow, controlled rate, and the temperature at which decomposition is observed is recorded.

The density of the crystalline solid can be determined by the displacement method. A known mass of the solid is added to a graduated cylinder containing a known volume of a liquid in which the solid is insoluble (e.g., a non-polar solvent like hexane), and the volume change is measured.

The solubility of this compound in water at different temperatures can be determined by preparing saturated solutions at various temperatures. For each temperature, a known volume of the saturated solution is carefully withdrawn, and the mass of the dissolved salt is determined after evaporating the solvent. Plotting the mass of dissolved salt per 100 g of water against the temperature yields the solubility curve.[11][12]

Applications

This compound has a range of industrial applications, primarily leveraging its properties as a source of tin in an alkaline medium.

-

Electroplating: It is a key component of alkaline tin plating baths, used to create protective and decorative tin coatings on various metals.[7]

-

Catalysis: It can be used as a catalyst in certain organic synthesis reactions.

-

Textile Industry: It is used as a mordant in dyeing and printing processes.

-

Stabilizer: It is employed as a stabilizer for hydrogen peroxide.[7]

This guide provides a foundational understanding of the physical and chemical properties of this compound. For more specific applications, further research into the extensive body of scientific literature is recommended.

References

- 1. CN102863016A - Method for preparing this compound - Google Patents [patents.google.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. hou.usra.edu [hou.usra.edu]

- 4. quora.com [quora.com]

- 5. Potassium burns quickly when introduced to acid [mammothmemory.net]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN1217861C - Method for preparing this compound - Google Patents [patents.google.com]

- 10. tib-chemicals.com [tib-chemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium Stannate (CAS No. 12125-03-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium stannate, with the chemical formula K₂SnO₃, is an inorganic compound that exists most commonly in its trihydrate form, K₂SnO₃·3H₂O. It is a white, crystalline solid known for its solubility in water. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on data relevant to scientific research and development.

Core Properties of this compound Trihydrate

The physical and chemical properties of this compound trihydrate are summarized below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 12125-03-0 | [1] |

| Molecular Formula | K₂SnO₃·3H₂O | [1] |

| Molecular Weight | 298.94 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | > 140 °C (decomposes) | [1] |

| Density | 3.2 g/cm³ | [1] |

| Solubility in Water | 110.5 g/100 mL at 20°C | [1] |

Health and Safety Information

| Hazard Statement | Description |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Note: For complete safety information, please refer to the full Safety Data Sheet (SDS).

Experimental Protocols

Synthesis of this compound Trihydrate

A common method for the synthesis of this compound involves the reaction of metallic tin with potassium hydroxide in the presence of an oxidizing agent, such as hydrogen peroxide.

Materials:

-

Metallic tin (tin flower)

-

Potassium hydroxide (KOH) solution (10-40%)

-

Hydrogen peroxide (H₂O₂) solution (5-30%)

-

Reaction kettle with stirring mechanism

-

Filtration apparatus

-

Rotary evaporator or similar concentration apparatus

-

Crystallization dish

-

Drying oven

Procedure:

-

Place the metallic tin and a 10-40% potassium hydroxide solution into the reaction kettle.

-

Begin stirring the mixture.

-

Slowly add a 5-30% hydrogen peroxide solution to the reaction mixture.

-

Maintain the reaction temperature between 50 and 100°C for 1 to 7 hours.

-

After the reaction is complete, filter the hot solution to remove any unreacted tin or impurities.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator until crystals begin to form.

-

Transfer the concentrated solution to a crystallization dish and allow it to cool to room temperature to promote further crystallization.

-

Filter the crystals from the mother liquor.

-

Wash the collected crystals with a small amount of cold deionized water.

-

Dry the purified this compound trihydrate crystals in a drying oven at a temperature below 100°C.

Synthesis of Tin Oxide (SnO₂) Nanoparticles

This compound can serve as a precursor for the synthesis of tin oxide nanoparticles through a hydrothermal method.

Materials:

-

This compound trihydrate (K₂SnO₃·3H₂O)

-

Deionized water

-

Hydrazine (as a surfactant, optional)

-

Autoclave (Teflon-lined)

-

Centrifuge

-

Drying oven

Procedure:

-

Prepare an aqueous solution of this compound trihydrate.

-

If a surfactant is used, add hydrazine to the solution and stir until fully dissolved.

-

Transfer the solution to a Teflon-lined autoclave.

-

Seal the autoclave and heat it to a temperature of approximately 100°C for 12 hours.

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the precipitate by centrifugation.

-

Wash the collected nanoparticles several times with deionized water and ethanol to remove any remaining ions.

-

Dry the final tin oxide nanoparticle product in an oven.

Characterization Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy:

-

Place the powdered this compound sample into a suitable sample holder, such as an aluminum cup.

-

Position the sample holder in the Raman spectrometer.

-

Focus the laser beam onto the sample surface.

-

Acquire the Raman spectrum, ensuring an appropriate laser wavelength and power to avoid sample degradation.

Applications

Electroplating

A primary application of this compound is in alkaline tin electroplating baths.[2][3] Its high solubility allows for the formulation of concentrated plating solutions, which can be operated at high current densities to achieve faster plating rates.[2]

Typical Alkaline Tin Plating Bath Composition and Operating Conditions:

| Component/Parameter | Concentration/Value |

| This compound | 210 g/L (for high-speed plating) |

| Potassium Hydroxide | 22 g/L |

| Operating Temperature | 70-90°C |

| Cathode Current Density | 30-1000 A/ft² |

Catalysis

This compound has been explored as a solid base catalyst in organic reactions, such as aldol condensations. While specific protocols are highly reaction-dependent, the general principle involves the use of the basic nature of the stannate to facilitate the deprotonation of a ketone or aldehyde, initiating the condensation reaction.

Other Applications

-

Ceramics and Glass: It is used as a fluxing agent and stabilizer to improve the mechanical and thermal properties of ceramics and glass.[4]

-

Wastewater Treatment: It can be employed in the removal of heavy metals from wastewater.[4]

-

CO₂ Capture: Recent research has investigated the use of this compound as a sorbent for high-temperature carbon dioxide capture.[5]

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Key application areas for this compound.

References

An In-depth Technical Guide to Anhydrous Potassium Stannate and Its Trihydrate Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium stannate, a compound of potassium, tin, and oxygen, is a critical material in various scientific and industrial applications. It primarily exists in two common forms: anhydrous this compound (K₂SnO₃) and this compound trihydrate (K₂SnO₃·3H₂O). The presence of water of hydration in the trihydrate form significantly influences its physical and chemical properties, making the selection between the two forms crucial for specific applications. This technical guide provides a comprehensive comparison of anhydrous and trihydrate this compound, covering their properties, synthesis, analytical procedures, and key applications.

Physicochemical Properties: A Comparative Analysis

The fundamental differences between the anhydrous and trihydrate forms of this compound are summarized in the table below, offering a clear comparison of their key quantitative properties.

| Property | Anhydrous this compound | This compound Trihydrate |

| Chemical Formula | K₂SnO₃ | K₂SnO₃·3H₂O |

| Molecular Weight | 244.90 g/mol [1] | 298.95 g/mol [2] |

| CAS Number | 12142-33-5[1] | 12125-03-0[2] |

| Appearance | White to light tan crystalline powder | White to off-white/beige crystalline powder[3] |

| Density | 3.197 g/cm³ (for trihydrate) | 3.197 g/cm³ at 25 °C[2][4] |

| Melting Point | Decomposes | Decomposes at 140 °C (loses water of hydration)[2][3] |

| Solubility in Water | Soluble | 110.5 g/100 mL at 15 °C[1] |

| Solubility in Other Solvents | Insoluble in alcohol[1] | Insoluble in alcohol and acetone[3] |

| Crystal Structure | Orthorhombic[5] | - |

Synthesis and Preparation

The synthesis of this compound typically results in the trihydrate form due to the use of aqueous solutions. The anhydrous form is subsequently obtained through controlled dehydration.

Synthesis of this compound Trihydrate

Several methods for the synthesis of this compound have been patented, generally involving the reaction of a tin source with potassium hydroxide in an aqueous medium.

This method utilizes the direct reaction of tin metal with potassium hydroxide and an oxidizing agent, such as hydrogen peroxide, to produce this compound.[6]

Materials:

-

Tin metal (granular or powder)

-

Potassium hydroxide (KOH) solution (10-40%)

-

Hydrogen peroxide (H₂O₂) solution (5-30%)

-

Reaction kettle with stirring mechanism

-

Filtration apparatus

-

Vacuum evaporator or concentrator

-

Crystallization vessel

-

Drying oven

Procedure:

-

Charge the reaction kettle with the desired amount of tin metal and the potassium hydroxide solution. The molar ratio of KOH to tin is typically between 2:1 and 5:1.[6]

-

Begin stirring the mixture.

-

Slowly add the hydrogen peroxide solution to the reaction mixture. The molar ratio of H₂O₂ to tin is generally between 2:1 and 5:1.[6]

-

Maintain the reaction temperature between 50 °C and 100 °C for a duration of 1 to 7 hours.[6]

-

After the reaction is complete, filter the hot solution to remove any unreacted tin and other insoluble impurities.

-

Transfer the filtrate to a vacuum evaporator and concentrate the solution under reduced pressure until crystal formation is observed.

-

Cool the concentrated solution in a crystallization vessel to allow for the formation of this compound trihydrate crystals.

-

Filter the crystals from the mother liquor.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the purified crystals in an oven at a temperature below 140 °C to prevent dehydration.

Logical Flow of Trihydrate Synthesis

References

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. This compound 99.9 trace metals 12125-03-0 [sigmaaldrich.com]

- 3. This compound Trihydrate [ghtech.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN102863016A - Method for preparing this compound - Google Patents [patents.google.com]

Novel Synthesis Routes for High-Purity Potassium Stannate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern and traditional synthesis methods for producing high-purity potassium stannate (K₂SnO₃). This compound is a critical inorganic compound with applications ranging from electroplating and textile manufacturing to its emerging use in advanced materials and as a precursor in chemical synthesis.[1][2] This document details various synthetic pathways, offering comparative data and step-by-step experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific applications.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound is often a trade-off between purity, yield, cost, safety, and environmental impact. The following table summarizes the key quantitative parameters of prominent synthesis routes, providing a clear basis for comparison.

| Synthesis Method | Precursors | Reported Purity | Reported Yield | Key Advantages | Key Disadvantages |

| Electrochemical Method | Tin, Potassium Hydroxide, Water | High Purity (details not quantified in source) | Not specified | Simplified process, environmentally friendly (no nitrogen oxides) | Requires specialized electrochemical setup |

| Hydrogen Peroxide Method | Tin Flower, Hydrogen Peroxide, Potassium Hydroxide | Not specified | Up to 99.8%[3][4] | Simple one-step process, energy-efficient, environmentally friendly, high yield[3] | Potential hazards associated with handling hydrogen peroxide |

| Nitric Acid Method | Tin, Concentrated Nitric Acid, Potassium Hydroxide | 96.1% - 96.9%[5] | 98.5% - 99.6%[5] | High yield | Environmentally unfriendly (produces nitrogen oxides), longer process[5][6] |

| Tin Tetrachloride Method | Metallic Tin, Chlorine, Alkali, Potassium Hydroxide | High Purity (details not quantified in source) | Not specified | Avoids divalent tin impurities, complete reaction[7][8] | Use of toxic chlorine gas, multi-step process[3][7] |

| Solid-State Synthesis | Potassium Carbonate, Tin Oxide | Mixture of K₂SnO₃ (76%) and K₄SnO₄ (21%) | Not specified | Facile solid-state reaction | High temperatures required (900°C), may produce mixed phases[9][10] |

Experimental Protocols

This section provides detailed methodologies for the key synthesis experiments discussed.

Electrochemical Synthesis

This method utilizes an electrolytic cell to produce high-purity this compound.

Experimental Protocol:

-

Preparation of Electrolyte: Prepare a potassium hydroxide (KOH) solution with a mass concentration of 10% to 20%. A 12% solution is noted to be preferable for a high crystallization rate. Filter the solution for later use.[6]

-

Electrolytic Cell Setup:

-

Use a 40mm thick tin plate as the anode and a 10mm thick stainless steel plate as the cathode.

-

Separate the anode and cathode compartments using a pre-treated anion heterogeneous exchange membrane.

-

-

Electrolysis:

-

Fill the electrolytic cell with the prepared KOH solution.

-

Set the current density to 3.0 A/dm² and maintain the temperature at 80°C.

-

Continue the electrolysis until the mass concentration of tin ions in the anode area reaches 10%.

-

At this point, remove the electrolyte from the anode area and replenish it with a fresh 20% KOH solution to continue the process.[6]

-

-

Crystallization and Purification:

-

Filter the electrolyte collected from the anode area.

-

Heat and concentrate the filtrate under reduced pressure in a vacuum until a significant amount of crystals appear.

-

Cool the solution to room temperature.

-

Centrifuge and sieve the crystals to obtain high-purity this compound trihydrate.[6]

-

Hydrogen Peroxide Method

This one-step synthesis is noted for its simplicity and high yield.

Experimental Protocol:

-

Reaction Setup:

-

In a reaction kettle, add banca tin (tin flower) and a 10% to 40% potassium hydroxide (KOH) solution.

-

The molar ratio of KOH to metallic tin flower should be between 2:1 and 5:1.[3]

-

-

Reaction:

-

Product Isolation:

-

After the reaction is complete, filter the mixture.

-

Concentrate the filtrate under reduced pressure.

-

Allow the concentrated solution to crystallize.

-

Filter the crystals, wash them, and then dry to obtain the final this compound product.[3]

-

Nitric Acid Method

A traditional method that involves the formation of a β-stannic acid intermediate.

Experimental Protocol:

-

Formation of β-stannic acid:

-

Formation of this compound:

-

Crystallization and Isolation:

-

Cool the molten liquid to below 200°C while stirring to form a paste or block.

-

Slowly dissolve the paste or block in water, adjusting the solution concentration to 10-20 Bé (Baumé).

-

Filter the solution to remove any impurities.

-

Evaporate and concentrate the filtrate at 110-120°C to crystallize the this compound product.[5]

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the key synthesis methods described.

Caption: Workflow for the Electrochemical Synthesis of this compound.

Caption: Workflow for the Hydrogen Peroxide Synthesis of this compound.

Caption: Workflow for the Nitric Acid Synthesis of this compound.

References

- 1. justdial.com [justdial.com]

- 2. nbinno.com [nbinno.com]

- 3. CN102863016A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN1217861C - Method for preparing this compound - Google Patents [patents.google.com]

- 6. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN100378004C - New Production Method of this compound - Google Patents [patents.google.com]

- 8. CN1872699A - Method for producing this compound - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. pure.hw.ac.uk [pure.hw.ac.uk]

- 11. CN1546383A - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Formation of Potassium Stannate from Tin Tetrachloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Potassium stannate (K₂SnO₃), typically in its hydrated form potassium hexahydroxostannate(IV) (K₂[Sn(OH)₆]), is a critical inorganic compound with extensive applications in electroplating, textile manufacturing, and as a stabilizer in various chemical processes.[1][2] Its synthesis from tin tetrachloride (SnCl₄) offers a pathway that can be optimized for high purity and yield. This technical guide provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and a summary of relevant quantitative data. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate a clear understanding of the process.

Core Mechanism of Formation

The synthesis of this compound from tin tetrachloride is fundamentally a two-stage process. The overall reaction involves the complete hydrolysis of tin tetrachloride to form an intermediate, orthostannic acid, which is subsequently neutralized with potassium hydroxide to yield the final product.

Stage 1: Hydrolysis of Tin Tetrachloride

Tin tetrachloride is a covalent compound that fumes in moist air and reacts exothermically with water.[3] This vigorous hydrolysis reaction leads to the formation of tin(IV) oxide (SnO₂) and hydrochloric acid (HCl).[3] In aqueous solution, the tin(IV) oxide is hydrated, forming what is known as orthostannic acid (H₄SnO₄ or Sn(OH)₄), which is more accurately represented as SnO₂·xH₂O.[4]

The reaction is as follows:

SnCl₄ + 4H₂O → Sn(OH)₄ + 4HCl

This step is crucial as it produces the necessary stannic acid precursor. The precipitate, orthostannic acid, must be thoroughly washed to remove residual hydrochloric acid and other impurities before proceeding to the next stage.[4]

Stage 2: Formation of Potassium Hexahydroxostannate(IV)

The washed orthostannic acid precipitate is then reacted with a stoichiometric amount of potassium hydroxide (KOH). Orthostannic acid is amphoteric, meaning it can react with strong bases. In this neutralization reaction, the stannic acid dissolves in the potassium hydroxide solution to form the stable hexahydroxostannate(IV) complex anion, [Sn(OH)₆]²⁻.

The reaction is as follows:

Sn(OH)₄ + 2KOH → K₂[Sn(OH)₆]

The resulting product, potassium hexahydroxostannate(IV), is the hydrated form of this compound (K₂SnO₃·3H₂O). This compound is soluble in the aqueous solution.[1][5] The final solid product is obtained through subsequent steps of evaporation, concentration, and crystallization.[4][5]

Reaction Pathway Diagram

Caption: Figure 1: Reaction Pathway for this compound Formation.

Detailed Experimental Protocol

The following protocol is a detailed methodology derived from established synthesis processes for producing high-purity this compound from tin tetrachloride.[4]

Materials:

-

Tin Tetrachloride (SnCl₄)

-

Potassium Hydroxide (KOH) or other suitable alkali for neutralization

-

Deionized Water

Equipment:

-

Glass-lined reaction vessel with stirrer

-

Filtration apparatus (e.g., Buchner funnel with vacuum flask)

-

pH meter or litmus paper

-

Evaporator/concentrator

-

Drying oven

Procedure:

-

Synthesis of Orthostannic Acid:

-

Carefully add tin tetrachloride to a reaction vessel containing deionized water. The reaction is exothermic and will produce HCl fumes, so this should be done in a well-ventilated fume hood.

-

Neutralize the resulting acidic solution by slowly adding an alkali (e.g., a solution of potassium or sodium hydroxide) while stirring continuously until a precipitate of orthostannic acid is fully formed. Monitor the pH to ensure complete precipitation.

-

The resulting slurry contains the orthostannic acid precipitate.

-

-

Purification of Orthostannic Acid:

-

Separate the orthostannic acid precipitate from the liquid phase using a suitable filtration method.

-

Wash the precipitate thoroughly with deionized water to remove soluble impurities, particularly chloride ions from the starting material and the neutralization step. Washing should continue until the wash water is neutral.

-

-

Synthesis of this compound:

-

Transfer the purified, moist orthostannic acid precipitate to a clean reaction vessel.

-

Add a stoichiometric amount of concentrated potassium hydroxide solution to the vessel while stirring. The orthostannic acid will dissolve, forming a solution of this compound.

-

-

Product Isolation and Drying:

-

Heat the this compound solution to evaporate excess water and concentrate the solution.

-

Allow the concentrated solution to cool, which will induce the crystallization of this compound (K₂[Sn(OH)₆]).

-

Collect the white crystals by filtration.

-

Dry the final product in a drying oven at a controlled temperature to remove any remaining moisture. The final product is a white, crystalline powder.[4]

-

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for this compound Synthesis.

Quantitative Data Summary

While the patent literature describing the synthesis from tin tetrachloride emphasizes qualitative improvements such as high purity and yield, other methods provide specific quantitative data that serve as a valuable benchmark.[4] The table below summarizes yields from various synthesis routes for this compound.

| Starting Materials | Key Reaction Conditions | Reported Yield | Purity | Reference |

| Tin Tetrachloride, Alkali, Potassium Hydroxide | Two-step process: hydrolysis followed by neutralization. | "Improved" | "High" | [4] |

| Metallic Tin, Potassium Hydroxide, Hydrogen Peroxide | Molar Ratio (KOH:Sn) = 3:1, (H₂O₂:Sn) = 3:1; Temp = 80°C; Time = 5h | 99.8% | Not Specified | [6] |

| Metallic Tin, Potassium Hydroxide, Hydrogen Peroxide | Molar Ratio (KOH:Sn) = 3:1, (H₂O₂:Sn) = 3:1; Temp = 70°C; Time = 6h | 94.0% | Not Specified | [7] |

| β-Stannic Acid, Potassium Hydroxide | Co-melting at 260-270°C for 12 hours, followed by dissolution, filtration, and crystallization. | 96.77% | 96.9% | [8] |

Note: The method starting from tin tetrachloride is described as complete and efficient, suggesting that high yields, comparable to or exceeding those of other methods, are achievable under optimized conditions.[4]

Conclusion

The formation of this compound from tin tetrachloride proceeds through a well-defined, two-stage mechanism involving hydrolysis to orthostannic acid and subsequent neutralization with potassium hydroxide. This method is advantageous as it avoids the use of hazardous gases like chlorine and can be controlled to produce a high-purity product.[4] The detailed experimental protocol and workflow diagrams provided in this guide offer a clear framework for researchers and chemical engineers to replicate and optimize this synthesis for various industrial and scientific applications. The quantitative data from related processes suggest that this route is highly competitive in terms of efficiency and product quality.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Mason Corporation [tinchemical.com]

- 3. Tin(IV) chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. CN100378004C - New Production Method of this compound - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]